molecular formula C14H15NO2 B12454755 3-(1-Benzyl-1H-pyrrol-2-yl)propanoic acid

3-(1-Benzyl-1H-pyrrol-2-yl)propanoic acid

Cat. No.: B12454755
M. Wt: 229.27 g/mol
InChI Key: ZZHDOQXBFPIYAX-UHFFFAOYSA-N
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Description

3-(1-Benzyl-1H-pyrrol-2-yl)propanoic acid is an organic compound that features a pyrrole ring substituted with a benzyl group at the nitrogen atom and a propanoic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-1H-pyrrol-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 1-benzylpyrrole with a suitable propanoic acid derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-1H-pyrrol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols or aldehydes .

Scientific Research Applications

3-(1-Benzyl-1H-pyrrol-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets. The benzyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzyl-1H-pyrrol-2-yl)propanoic acid is unique due to the presence of the benzyl group, which significantly alters its chemical reactivity and biological activity compared to its analogs. This structural feature makes it a valuable compound for developing new materials and exploring novel therapeutic agents .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

3-(1-benzylpyrrol-2-yl)propanoic acid

InChI

InChI=1S/C14H15NO2/c16-14(17)9-8-13-7-4-10-15(13)11-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,16,17)

InChI Key

ZZHDOQXBFPIYAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C2CCC(=O)O

Origin of Product

United States

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